molecular formula C14H15NO7 B13962436 Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- CAS No. 63868-64-4

Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)-

Cat. No.: B13962436
CAS No.: 63868-64-4
M. Wt: 309.27 g/mol
InChI Key: SXBYDKRBTYZLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- is a chemical compound with the molecular formula C14H15NO7 It is a derivative of morpholine, featuring a 3,4,5-trimethoxybenzoyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of morpholine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The 3,4,5-trimethoxybenzoyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-3,5-dione: A structurally similar compound with different substituents.

    4-(3,4,5-Trimethoxybenzoyl)morpholine: Lacks the dioxo groups present in the target compound.

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Contains a thiadiazole ring instead of the benzoyl group.

Uniqueness

Morpholine, 3,5-dioxo-4-(3,4,5-trimethoxybenzoyl)- is unique due to the presence of both the 3,4,5-trimethoxybenzoyl group and the dioxo groups on the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

63868-64-4

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

4-(3,4,5-trimethoxybenzoyl)morpholine-3,5-dione

InChI

InChI=1S/C14H15NO7/c1-19-9-4-8(5-10(20-2)13(9)21-3)14(18)15-11(16)6-22-7-12(15)17/h4-5H,6-7H2,1-3H3

InChI Key

SXBYDKRBTYZLAC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C(=O)COCC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.